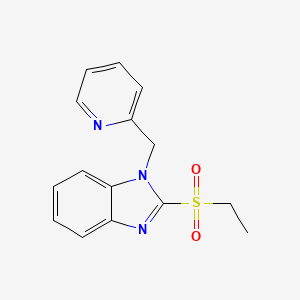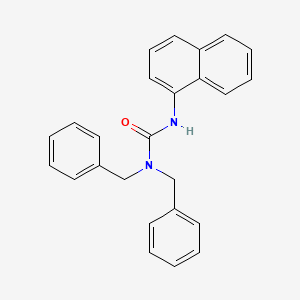![molecular formula C17H22BrNO2 B6126564 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol, also known as Bopindolol, is a β-blocker drug that is used to treat hypertension, angina pectoris, and other cardiovascular diseases. It was first synthesized in the 1970s and has been extensively studied for its therapeutic potential.
Mechanism of Action
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol is a non-selective β-blocker that blocks both β1 and β2 adrenergic receptors. It works by reducing the effects of adrenaline and noradrenaline on the heart and blood vessels, which leads to a decrease in heart rate and blood pressure. This compound also has intrinsic sympathomimetic activity, which means that it can partially activate the β-adrenergic receptors.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It reduces heart rate and cardiac output, which leads to a decrease in blood pressure. This compound also reduces the release of renin from the kidneys, which is a hormone that increases blood pressure. This compound has been shown to improve left ventricular function and reduce the risk of heart failure in patients with hypertension.
Advantages and Limitations for Lab Experiments
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. This compound is also relatively easy to synthesize and is commercially available. However, there are some limitations to using this compound in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain a therapeutic effect. This compound also has a relatively low affinity for β-adrenergic receptors compared to other β-blockers, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol. One area of interest is the potential use of this compound in the treatment of anxiety and other psychiatric disorders. Another area of interest is the development of new β-blockers with improved selectivity and affinity for β-adrenergic receptors. Finally, there is a need for further research on the long-term effects of this compound on cardiovascular function and overall health.
Conclusion:
In conclusion, this compound is a well-established β-blocker drug that has been extensively studied for its therapeutic potential in the treatment of hypertension and other cardiovascular diseases. It has a known mechanism of action and several biochemical and physiological effects on the body. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this drug.
Synthesis Methods
The synthesis of 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol involves the reaction between 1-bromo-2-naphthol and 3-(butylamino)-2-propanol in the presence of a base. The reaction yields a mixture of two diastereomers, which can be separated by column chromatography. The synthesis method has been optimized over the years to improve the yield and purity of the product.
Scientific Research Applications
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has been extensively studied for its therapeutic potential in the treatment of hypertension and other cardiovascular diseases. It has been shown to be effective in reducing blood pressure and improving cardiac function in clinical trials. This compound has also been studied for its potential use in the treatment of anxiety and other psychiatric disorders.
Properties
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-2-3-10-19-11-14(20)12-21-16-9-8-13-6-4-5-7-15(13)17(16)18/h4-9,14,19-20H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXSUBSIRLQAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=C(C2=CC=CC=C2C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)

![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6126514.png)
![N,N-diethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6126527.png)
![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)

![{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
![1-cyclopentyl-4-(4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126583.png)
![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
